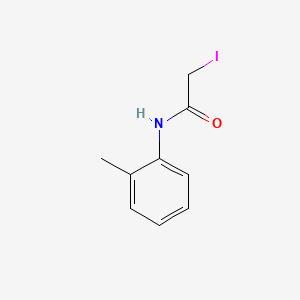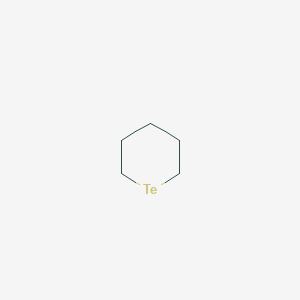
Tellurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurane is a compound that contains tellurium, a rare metalloid element belonging to the chalcogen family. Tellurium is chemically related to selenium and sulfur and is known for its unique properties, including semiconductivity, photoconductivity, thermoelectricity, and piezoelectricity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tellurane compounds can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride with the sodium salts of alcohols, such as methanol or 2,2,2-trifluoroethanol . The reaction typically occurs under controlled conditions to ensure the formation of the desired this compound compound.
Industrial Production Methods: Industrial production of this compound compounds often involves scalable synthesis techniques. For example, the synthesis of two-dimensional tellurene, a form of tellurium, can be achieved through catalyst-free physical vapor deposition processes . These methods allow for the production of this compound compounds with controlled yield and dimensions, making them suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tellurane compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of tellurium, such as its ability to form multiple oxidation states.
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound compounds can lead to the formation of tellurium dioxide, while reduction reactions may yield elemental tellurium .
Applications De Recherche Scientifique
Tellurane compounds have a wide range of scientific research applications:
Chemistry: In chemistry, this compound compounds are used as catalysts in various reactions. Their unique properties make them suitable for applications in organic synthesis and material science .
Biology: this compound compounds have shown promise in biological applications, including their use as antibacterial and anticancer agents. For example, tellurium dioxide nanoparticles have demonstrated cytotoxic effects against Leishmania major, a parasitic protozoan .
Medicine: In medicine, this compound compounds are being explored for their potential therapeutic effects. Their ability to induce apoptosis in cancer cells without activating the caspase pathway makes them attractive candidates for cancer treatment .
Industry: In the industrial sector, this compound compounds are used in the production of semiconductors, solar cells, and thermoelectric devices. Their unique properties, such as high electrical conductivity and thermoelectric efficiency, make them valuable materials for various technological applications .
Mécanisme D'action
The mechanism of action of tellurane compounds varies depending on their specific application. In biological systems, this compound compounds can induce apoptosis in cancer cells by disrupting cellular processes and causing oxidative stress . In electronic applications, the semiconducting properties of this compound compounds enable them to function as effective materials for transistors and other electronic devices .
Comparaison Avec Des Composés Similaires
- Selenane
- Sulfane
- Polonane (less common due to its radioactivity)
Propriétés
Numéro CAS |
6049-77-0 |
|---|---|
Formule moléculaire |
C5H10Te |
Poids moléculaire |
197.7 g/mol |
Nom IUPAC |
tellurane |
InChI |
InChI=1S/C5H10Te/c1-2-4-6-5-3-1/h1-5H2 |
Clé InChI |
SJXJQHJPIRBSNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Te]CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


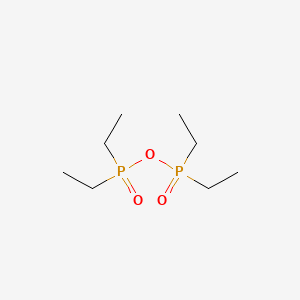
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

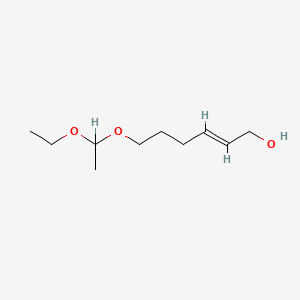
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
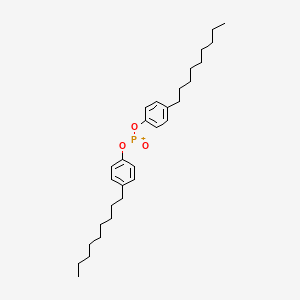

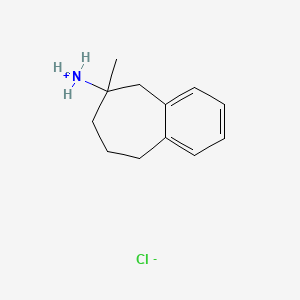
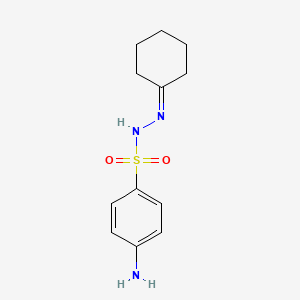
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
